molecular formula C19H19N3O4S B2672999 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one CAS No. 422533-18-4

1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2672999
CAS No.: 422533-18-4
M. Wt: 385.44
InChI Key: DVIPMUDVULHUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one features a quinazoline core substituted with a (2-methoxyethyl)amino group at position 4 and a sulfanyl bridge at position 2. This bridge connects the quinazoline to a 3,4-dihydroxyphenyl (catechol) moiety via an ethanone linker. The sulfanyl group could improve solubility or serve as a bioisostere for oxygen or nitrogen in binding interactions.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-9-8-20-18-13-4-2-3-5-14(13)21-19(22-18)27-11-17(25)12-6-7-15(23)16(24)10-12/h2-7,10,23-24H,8-9,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPMUDVULHUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dihydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Ethanone Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with quinazoline rings can interact with enzymes or receptors, modulating their activity. The dihydroxyphenyl group might contribute to antioxidant activity, while the sulfanyl ethanone moiety could interact with thiol-containing proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Sulfanyl Substituents

Key Structural Variations and Activities:

Compound Name / ID Substituents on Quinazoline Key Features Reported Activity Reference
Target Compound 4-[(2-Methoxyethyl)amino], 2-sulfanyl Catechol group, flexible amino chain N/A (hypothetical kinase inhibition)
SC-558 analogs (1a–1f) X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃ Variable para-substituents on phenyl COX-2 inhibition (reference)
3-(4-Methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one 4-Methoxyphenyl, alkenyl sulfanyl Extended conjugated system, methoxy group Antimicrobial (potential)
  • Substituent Effects: Electron-Donating Groups (e.g., OCH₃): In SC-558 analogs (1c), methoxy groups enhance lipophilicity and membrane penetration compared to the target compound’s polar catechol group . Catechol vs.

Sulfanyl-Containing Heterocycles Beyond Quinazoline

Examples and Functional Comparisons:

Compound Name / ID Core Structure Sulfanyl-Linked Group Biological Activity Reference
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Triazole Quinolin-8-yloxymethyl Anticancer (hypothetical)
3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Tetrahydroquinazolinone Allyl group Antimicrobial, cytokinin
  • Core Heterocycle Impact: Quinazoline vs. Sulfanylidene vs. Sulfanyl: The sulfanylidene group in (C=S) may enhance metal chelation compared to the target’s sulfanyl (C–S–C), affecting redox activity or enzyme inhibition .

Substituent Flexibility and Pharmacokinetics

  • (2-Methoxyethyl)amino vs. In contrast, the piperazinyl group in provides rigidity and basicity, which may enhance solubility but increase metabolic oxidation .

Biological Activity

1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a quinazoline ring, a dihydroxyphenyl group, and a sulfanyl ethanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer , antioxidant , and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H19N3O4S\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_4\text{S}

Key Structural Features:

  • Quinazoline Ring : Known for diverse biological activities including anticancer properties.
  • Dihydroxyphenyl Group : Contributes to antioxidant activity.
  • Sulfanyl Moiety : Enhances biological interactions and potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives containing quinazoline structures showed potent antiproliferative activity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HEPG2 (liver cancer) .

Cell LineIC50 Value (μM)Reference
A54910.28
HeLa19.5
HEPG210.79

The mechanism of action often involves the inhibition of key signaling pathways such as the ERK1/2 pathway , which is crucial for cell proliferation and survival .

Antioxidant Activity

The dihydroxyphenyl component of the compound is believed to contribute significantly to its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

A series of case studies have highlighted the biological efficacy of quinazoline derivatives:

  • Study on Quinazoline Derivatives : A study evaluated the anticancer activity of synthesized quinazoline derivatives against breast cancer cells (MCF-7). The most active compounds induced apoptosis without affecting normal cells, showcasing their potential therapeutic index .
  • Mechanistic Insights : Another research focused on the signaling pathways affected by these compounds, revealing that they can inhibit cell cycle progression through G1 into S phase by downregulating cyclin D1 and upregulating p21 .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including condensation of quinazoline derivatives with thiol-containing intermediates and functionalization of the dihydroxyphenyl group. Challenges include:

  • Stereochemical control : The sulfanyl linkage (-S-) and methoxyethylamino group require precise temperature (e.g., 60–80°C) and pH control (neutral to mildly acidic) to avoid side reactions like oxidation or undesired cyclization .
  • Protection of hydroxyl groups : The 3,4-dihydroxyphenyl moiety is prone to oxidation; temporary protection with acetyl or tert-butyldimethylsilyl (TBS) groups is recommended during synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent degradation of thiols .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms the quinazolinyl sulfanyl linkage (δ 3.8–4.2 ppm for -SCH₂-) and methoxyethylamino group (δ 3.3–3.5 ppm for -OCH₂CH₂NH-) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the dihydroxyphenyl and quinazoline rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
  • Single-Crystal X-ray Diffraction : Resolves bond angles and dihedral angles between the quinazoline and dihydroxyphenyl groups, critical for structure-activity relationship (SAR) studies .

Advanced: How do the dihydroxyphenyl and quinazolinyl groups contribute to biological activity?

  • Dihydroxyphenyl group :
    • Acts as a hydrogen-bond donor, enhancing binding to kinases or oxidoreductases (e.g., tyrosine kinases or catechol-O-methyltransferase) .
    • May confer antioxidant activity via radical scavenging, as seen in structurally similar polyphenolic compounds .
  • Quinazolinyl sulfanyl moiety :
    • Inhibits ATP-binding pockets in enzymes (e.g., EGFR or HER2 kinases), as observed in triazole- and thiazole-containing analogs .
    • The sulfanyl linker improves membrane permeability compared to ether or amine linkages .

Advanced: What strategies improve bioavailability without compromising target affinity?

  • Prodrug modification : Masking hydroxyl groups (e.g., acetyl or phosphate esters) increases metabolic stability .
  • Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoformulation (liposomes) address low aqueous solubility caused by the hydrophobic quinazoline core .
  • Structural analogs : Replacing the methoxyethylamino group with a morpholino or piperazinyl group improves solubility and pharmacokinetics, as demonstrated in related sulfanyl ethanones .

Advanced: How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability across studies)?

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature variations .
    • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Data normalization :
    • Normalize IC₅₀ values to reference inhibitors (e.g., gefitinib for kinase assays) to account for inter-lab variability .
    • Employ dose-response curve fitting software (e.g., GraphPad Prism) for robust statistical analysis .

Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?

  • Cell viability assays : MTT or resazurin-based assays in cancer lines (e.g., MCF-7, A549) .
  • Mechanistic studies :
    • Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
    • Flow cytometry to assess cell-cycle arrest (e.g., G1/S phase blockade) .

Advanced: How can computational methods guide SAR studies?

  • Molecular docking : Predict binding modes to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends .
  • MD simulations : Analyze stability of the sulfanyl linker in biological membranes over 100-ns trajectories .

Advanced: What analytical techniques detect degradation products under physiological conditions?

  • LC-MS/MS : Identifies hydrolytic cleavage products (e.g., free dihydroxyphenyl or quinazoline fragments) .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to profile stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.